4-Phenyl-4-vinyl-1,3-dioxolan-2-one 4-Phenyl-4-vinyl-1,3-dioxolan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17395640
InChI: InChI=1S/C11H10O3/c1-2-11(8-13-10(12)14-11)9-6-4-3-5-7-9/h2-7H,1,8H2
SMILES:
Molecular Formula: C11H10O3
Molecular Weight: 190.19 g/mol

4-Phenyl-4-vinyl-1,3-dioxolan-2-one

CAS No.:

Cat. No.: VC17395640

Molecular Formula: C11H10O3

Molecular Weight: 190.19 g/mol

* For research use only. Not for human or veterinary use.

4-Phenyl-4-vinyl-1,3-dioxolan-2-one -

Specification

Molecular Formula C11H10O3
Molecular Weight 190.19 g/mol
IUPAC Name 4-ethenyl-4-phenyl-1,3-dioxolan-2-one
Standard InChI InChI=1S/C11H10O3/c1-2-11(8-13-10(12)14-11)9-6-4-3-5-7-9/h2-7H,1,8H2
Standard InChI Key SIAFVTNLYHWYRG-UHFFFAOYSA-N
Canonical SMILES C=CC1(COC(=O)O1)C2=CC=CC=C2

Introduction

Chemical Structure and Molecular Properties

Structural Features

4-Phenyl-4-vinyl-1,3-dioxolan-2-one consists of a five-membered dioxolane ring (OCO\text{O}-\text{C}-\text{O}) fused with a carbonyl group (C=O\text{C}= \text{O}) at the 2-position. The 4-position is substituted with a phenyl group (C6H5\text{C}_6\text{H}_5) and a vinyl group (CH2=CH\text{CH}_2=\text{CH}-), conferring both steric bulk and electronic diversity . The vinyl group enhances reactivity toward addition and polymerization reactions, while the phenyl group contributes to stability and influences stereoelectronic effects.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC11H10O3\text{C}_{11}\text{H}_{10}\text{O}_{3}
Molecular Weight190.19 g/mol
IUPAC Name4-ethenyl-4-phenyl-1,3-dioxolan-2-one
SMILESC=CC1(COC(=O)O1)C2=CC=CC=C2
InChI KeySIAFVTNLYHWYRG-UHFFFAOYSA-N

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the vinyl (δ5.06.5ppm\delta \approx 5.0–6.5 \, \text{ppm}) and phenyl protons (δ7.27.5ppm\delta \approx 7.2–7.5 \, \text{ppm}), with the dioxolane ring protons resonating at δ4.05.0ppm\delta \approx 4.0–5.0 \, \text{ppm} . Infrared (IR) spectroscopy identifies the carbonyl stretch at 1800cm1\sim 1800 \, \text{cm}^{-1}, characteristic of cyclic carbonates . Mass spectrometry confirms the molecular ion peak at m/z=190.19m/z = 190.19, aligning with the compound’s molecular weight.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The compound is synthesized via cyclocondensation reactions, typically involving diols and carbonyl sources. One method employs phenyl-substituted diols reacting with triphosgene (CCl3O2CCl3\text{CCl}_3\text{O}_2\text{CCl}_3) under anhydrous conditions . Lewis acids such as BF3Et2O\text{BF}_3\cdot\text{Et}_2\text{O} catalyze the reaction, improving regioselectivity and yield . A one-pot synthesis route has also been reported, though detailed protocols remain proprietary.

Table 2: Representative Synthesis Conditions

ReactantsCatalystTemperatureYieldSource
Phenyl diol + TriphosgeneBF3Et2O\text{BF}_3\cdot\text{Et}_2\text{O}60°C>90%

Industrial Production

Industrial-scale production utilizes continuous-flow reactors to enhance efficiency and safety. Carbonic acid esters (e.g., dimethyl carbonate) react with 1,3-propanediol derivatives under high-pressure conditions. Process optimization via Design of Experiments (DoE) identifies optimal parameters, such as solvent polarity (THF>DCM\text{THF} > \text{DCM}) and catalyst loading (2–5 mol%) .

Chemical Reactivity and Reaction Mechanisms

Oxidation Reactions

The vinyl group undergoes epoxidation with OsO4\text{OsO}_4 or KMnO4\text{KMnO}_4, yielding epoxy derivatives . Subsequent ring-opening reactions with nucleophiles (e.g., amines) generate functionalized intermediates for pharmaceutical synthesis .

Reduction Reactions

Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) reduces the carbonyl group to a hydroxyl moiety, producing a diol derivative . This reaction is critical for synthesizing chiral building blocks used in asymmetric catalysis .

Substitution Reactions

Applications in Scientific Research

Organic Synthesis

The compound serves as a bifunctional building block in multicomponent reactions. For example, palladium-catalyzed couplings with 2-methylbenzoic acid yield chemoselective products, varying with catalyst choice (e.g., Pd(OAc)2\text{Pd(OAc)}_2 vs. PdCl2\text{PdCl}_2).

Materials Science

In polymer chemistry, the vinyl group participates in radical polymerization, forming cross-linked networks for hydrogels and adhesives. The phenyl group enhances thermal stability, making these materials suitable for high-temperature applications .

Pharmaceutical Intermediates

Derivatives of 4-phenyl-4-vinyl-1,3-dioxolan-2-one are intermediates in antiviral and anticancer drug synthesis. For instance, ring-opening reactions with amines produce β-amino alcohols, precursors to protease inhibitors .

Analytical Characterization Techniques

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) with UV detection (λ=254nm\lambda = 254 \, \text{nm}) monitors reaction progress and purity . Reverse-phase columns (C18\text{C}_{18}) with acetonitrile/water mobile phases resolve degradation products .

Computational Modeling

Density Functional Theory (DFT) calculations (B3LYP/6-31G*\text{B3LYP/6-31G*}) predict regioselectivity in ring-opening reactions . Transition-state modeling explains preferential nucleophilic attack at the carbonyl carbon over the vinyl group .

Future Perspectives

Future research directions include optimizing continuous-flow synthesis for scalable production and exploring biomedical applications such as drug delivery systems. Computational-guided design could unlock novel reactivities, while collaborations between academia and industry may accelerate translational developments.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator